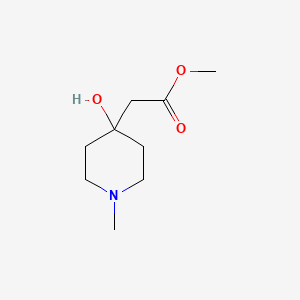
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is 255.11 . The InChI code is 1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one serves as a foundational compound in the synthesis of various heterocyclic systems. For instance, it reacts with 2-aminopyridine, 2-(aminomethyl)pyridine, and 2-(3,4-dimethoxyphenyl)ethylamine to form diverse heterocyclic compounds. These reactions showcase the compound's utility in producing imidazo[1,2-a]pyridinyl-propanols, tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium bromides, and oxazolidin-2-one derivatives, highlighting its versatility in heterocyclic chemistry (Bogolyubov, Chernysheva, & Semenov, 2004).
Synthesis of Quinoline Derivatives
The compound plays a crucial role in the synthesis of quinoline derivatives, a class of compounds with significant applications in medicinal chemistry. It's involved in the bromination reaction of tetrahydroquinoline, contributing to the formation of dibromo- and tribromoquinoline derivatives. These intermediates are essential in one-pot synthesis processes, leading to the creation of novel quinoline compounds with potential pharmaceutical relevance (Şahin et al., 2008).
Scaffold for Drug Discovery
The compound's derivatives have been identified as promising scaffolds in drug discovery. Specifically, its reaction with N,N'-dimethylethylene diamine and various polyfluorobenzene derivatives produces functionalized tetrahydroquinoxaline systems. These systems are of interest due to their potential application in the development of new therapeutic agents (Sandford, Tadeusiak, Yufit, & Howard, 2007).
Synthesis of Isoquinoline and Naphthyridine Derivatives
The compound is also utilized in the synthesis of isoquinoline and naphthyridine derivatives. The process involves lithiation of tert-butylamines, followed by formylation and reductive amination, demonstrating the compound's utility in the synthesis of complex nitrogen-containing heterocycles (Zlatoidský & Gabos, 2009).
Fluorescence Emission in Nanoparticles
The compound's derivatives are used in the production of nanoparticles with enhanced brightness and tunable fluorescence emission. This application is crucial for developing novel materials with specific optical properties, finding uses in sensors, imaging, and other photonic applications (Fischer, Baier, & Mecking, 2013).
Safety and Hazards
The safety information for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHIJUAZNRHJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)
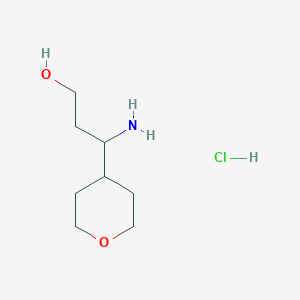
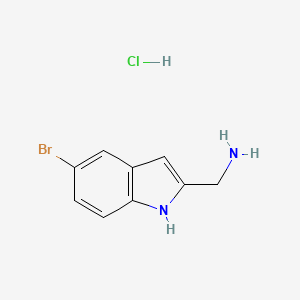

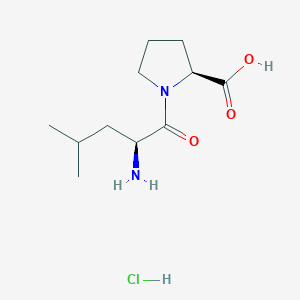

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
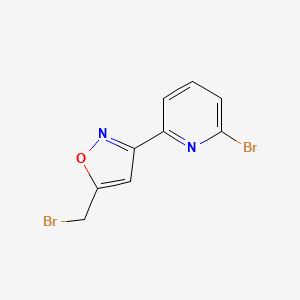



![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
